molecular formula C12H14O3 B063033 Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate CAS No. 163456-61-9

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B063033
M. Wt: 206.24 g/mol
InChI Key: FDNXBUIKAOQJAK-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, also known as MMIC, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. MMIC is a member of the indene family and is classified as an ester. Its chemical formula is C12H14O4, and its molecular weight is 222.24 g/mol.

Scientific Research Applications

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been shown to have anti-inflammatory and anti-cancer properties. In materials science, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been used as a starting material for the synthesis of other indene derivatives.

Mechanism Of Action

The mechanism of action of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is not well understood. However, it is believed that Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate exerts its biological effects by modulating various signaling pathways in cells. For example, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.

Biochemical And Physiological Effects

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has anti-tumor activity and can reduce the severity of inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate in lab experiments is its relatively simple synthesis method. However, the low yield of this synthesis method can make it challenging to obtain large quantities of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. Additionally, the mechanism of action of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is not well understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. One area of research could be to further investigate the mechanism of action of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate and identify its molecular targets. Another area of research could be to explore the potential applications of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate in drug development and materials science. Additionally, future studies could focus on optimizing the synthesis method of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate to improve its yield and purity.

Synthesis Methods

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with methanol and sulfuric acid. The resulting product is then purified through recrystallization. The yield of this synthesis method is typically around 50%.

properties

IUPAC Name

methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-5-3-4-8-6-9(7-10(8)11)12(13)15-2/h3-5,9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNXBUIKAOQJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437500
Record name Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate

CAS RN

163456-61-9
Record name Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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